molecular formula C12H16O B1329461 4-Methyl-4-phenylpentan-2-one CAS No. 7403-42-1

4-Methyl-4-phenylpentan-2-one

Cat. No.: B1329461
CAS No.: 7403-42-1
M. Wt: 176.25 g/mol
InChI Key: PFDVPCSDZXZDMF-UHFFFAOYSA-N
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Description

4-Methyl-4-phenylpentan-2-one is an organic compound with the molecular formula C12H16O. It is a ketone characterized by a phenyl group and a methyl group attached to the same carbon atom in the pentanone chain. This compound is known for its sweet, floral, and honey-like odor, making it useful in various applications, including fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-4-phenylpentan-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of acetophenone with isobutyraldehyde, followed by hydrogenation. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-phenylpentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-4-phenylpentan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the fragrance and flavor industries due to its pleasant odor.

Mechanism of Action

The mechanism of action of 4-Methyl-4-phenylpentan-2-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including enzyme-catalyzed transformations. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes or receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, including the presence of both a phenyl group and a methyl group on the same carbon atom. This structural arrangement imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the fragrance and flavor industries .

Properties

IUPAC Name

4-methyl-4-phenylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDVPCSDZXZDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064664
Record name 2-Pentanone, 4-methyl-4-phenyl-
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7403-42-1
Record name 4-Methyl-4-phenyl-2-pentanone
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Record name 2-Pentanone, 4-methyl-4-phenyl-
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Record name 4-methyl-4-phenylpentan-2-one
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Synthesis routes and methods I

Procedure details

CMP can be prepared by reacting benzene with mesityl oxide to form 4-methyl-4-phenyl-2-pentanone which is then subjected to appropriate hydrogenation.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a slurry of AlCl3 (40.0 g, 0.3 mole) in benzene (90 mL) maintained at 10° C. under argon was added dropwise mesityl oxide (0.2 mole, 19.63 g). Upon completion of the addition the reaction was stirred at room temperature for 1.5 hours. The reaction mixture was poured onto ice/10% HCl (350 g). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (100 mL). The combined organics were washed with distilled H2O, saturated NaHCO3 solution, saturated NaCl solution and dried over Na2SO4. The solvent was recovered under vacuum and the crude product (31.6 g) was vacuum distilled (b.p.=107° C. @ 3.0 mmHg) to obtain 24.5 g (69%) of the title A compound as a colorless oil. MS: (M+H)+ @ 177.
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
19.63 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Mesityl oxide (5.9 g, 60.2 mmol) was added drop-wise to a solution of aluminum chloride (10.3 g, 77.4 mmol) in 100 mL of benzene at 0° C. After stirring and warming up to room temperature for 4 h, the mixture was poured to 100 mL of ice-water mixture, extracted with diethyl ether (3×15 mL), and washed with saturated sodium bicarbonate (1×15 mL) and brine (1×15 mL). After the extract was dried (MgSO4) and concentrated at reduced pressure, high-vacuum distillation of the crude afforded the title compound (7.8 g, 74% yield) as a colorless oil:
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
74%

Synthesis routes and methods IV

Procedure details

To a slurry of aluminum chloride (40.0 g, 0.3 mole) in benzene (90 ml) maintained at 10° C. under argon was added dropwise mesityl oxide (19.63 g, 0.2 mole). Upon completion of the addition the reaction was stirred at room temperature for 1.5 hours. The reaction mixture was poured onto ice/10% HCl (350 g). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (100 ml). The combined organics were washed with distilled water, saturated sodium hydrogen carbonate solution, saturated sodium chloride solution and dried over sodium sulfate. The solvent was evaporated under vacuum and the crude product (31.6 g) was vacuum distilled (b.p.=107° C. at 3.0 mmHg) to obtain 24.5 g of the title A compound as a colorless oil. 1H NMR (CDCl3) δ 7.38-7.19 (m, 5H), 2.74 (s, 2H), 1.80 (s, 3H), 1.43 (s, 6H). 13C NMR (CDCl 3) δ 207.94, 148.16, 128.26, 125.95, 125.46, 56.96, 37.29, 31.76, 28.88.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
19.63 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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